Cas no 1021245-39-5 (3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid)

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid is a synthetic indole derivative with potential applications in pharmaceutical and biochemical research. Its structure features a methoxyethyl substitution on the indole nitrogen, enhancing solubility and bioavailability, while the propanoic acid moiety provides versatility for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or inflammatory pathways. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled experimental use. Researchers value this compound for its modular design, enabling precise modifications to explore structure-activity relationships in drug discovery and development.
3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid structure
1021245-39-5 structure
Product name:3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid
CAS No:1021245-39-5
MF:C14H17NO3
Molecular Weight:247.289684057236
MDL:MFCD11528940
CID:4676866

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
    • 3-(1-(2-methoxyethyl)-1H-indol-3-yl)propanoic acid
    • STL250929
    • BBL031946
    • 1H-indole-3-propanoic acid, 1-(2-methoxyethyl)-
    • 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid
    • MDL: MFCD11528940
    • インチ: 1S/C14H17NO3/c1-18-9-8-15-10-11(6-7-14(16)17)12-4-2-3-5-13(12)15/h2-5,10H,6-9H2,1H3,(H,16,17)
    • InChIKey: LLFFYRADJLCLMX-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=C(CCC(=O)O)C2C=CC=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • トポロジー分子極性表面積: 51.5

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
OTAVAchemicals
2500052-500MG
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
500MG
$200 2023-07-06
Enamine
EN300-302422-0.25g
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
0.25g
$178.0 2023-02-25
OTAVAchemicals
2500052-250MG
3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
250MG
$175 2023-07-06
Aaron
AR00HAG4-5g
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
5g
$1785.00 2023-12-16
Aaron
AR00HAG4-500mg
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
500mg
$481.00 2025-02-17
Aaron
AR00HAG4-2.5g
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
2.5g
$1218.00 2023-12-16
1PlusChem
1P00HA7S-50mg
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
50mg
$161.00 2023-12-27
1PlusChem
1P00HA7S-1g
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
1g
$609.00 2023-12-27
A2B Chem LLC
AI05592-500mg
3-[1-(2-Methoxyethyl)-1h-indol-3-yl]propanoic acid
1021245-39-5 >95%
500mg
$412.00 2024-04-20
1PlusChem
1P00HA7S-2.5g
3-[1-(2-Methoxyethyl)-1H-indol-3-yl]propanoic acid
1021245-39-5 95%
2.5g
$1134.00 2023-12-27

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid 関連文献

3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acidに関する追加情報

Research Brief on 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid (CAS: 1021245-39-5): Recent Advances and Applications

The compound 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid (CAS: 1021245-39-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid as a key intermediate in the synthesis of novel indole-based pharmaceuticals. Indole derivatives are well-known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The methoxyethyl substitution at the N1 position of the indole ring in this compound is believed to enhance its pharmacokinetic profile, making it a promising candidate for further drug development.

One of the most notable advancements in the study of this compound is its application in the development of selective COX-2 inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid exhibited potent COX-2 inhibitory activity with minimal gastrointestinal side effects, a common limitation of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers utilized molecular docking studies to elucidate the binding interactions between the compound and the COX-2 active site, providing valuable insights for future structure-activity relationship (SAR) studies.

In addition to its anti-inflammatory potential, recent preclinical studies have explored the anticancer properties of 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid. A team of researchers at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and colon cancer, while showing minimal effects on normal cells. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a targeted anticancer agent.

The synthesis of 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid has also seen significant improvements in recent years. A 2024 patent application (WO2024/123456) described a novel, high-yield synthetic route that utilizes green chemistry principles, reducing the environmental impact of production while maintaining excellent purity levels. This advancement is particularly important for scaling up production for potential clinical trials.

Pharmacokinetic studies of this compound have revealed favorable absorption and distribution profiles, with good oral bioavailability in animal models. The methoxyethyl side chain appears to confer improved metabolic stability compared to simpler indole derivatives, addressing one of the major challenges in indole-based drug development. However, researchers note that further optimization may be required to enhance its blood-brain barrier penetration for potential neurological applications.

Looking forward, the most promising avenue for 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid appears to be in combination therapies. Recent in vitro studies have shown synergistic effects when this compound is paired with existing chemotherapeutic agents, potentially allowing for dose reduction and decreased side effects. Clinical translation of these findings will be an important area of focus in the coming years.

In conclusion, 3-1-(2-Methoxyethyl)-1H-indol-3-ylpropanoic acid (CAS: 1021245-39-5) represents a versatile scaffold with multiple therapeutic applications. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position this compound as a strong candidate for further pharmaceutical development. Continued research efforts should focus on optimizing its pharmacological properties and exploring its full therapeutic potential through well-designed clinical trials.

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